molecular formula C14H8ClFN2OS B4601024 3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4601024
M. Wt: 306.7 g/mol
InChI Key: PVEJUIKQSXHGAA-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chloro, fluoro, and pyridinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate halogenated precursor.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.

    Attachment of the Pyridinyl Group: The pyridinyl group is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The pyridinyl group can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions, often conducted under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain receptors or enzymes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-sulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(pyridin-4-yl)-1-benzothiophene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-4-fluoro-N-pyridin-4-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-12-11-9(16)2-1-3-10(11)20-13(12)14(19)18-8-4-6-17-7-5-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJUIKQSXHGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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